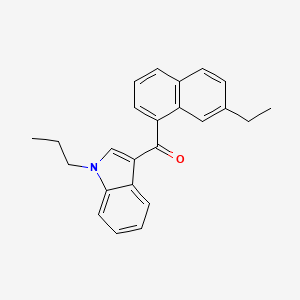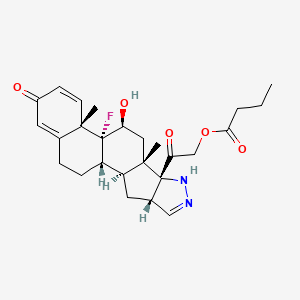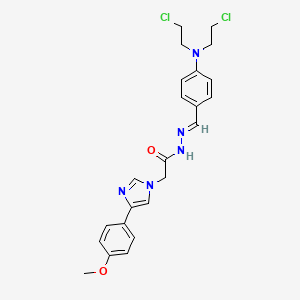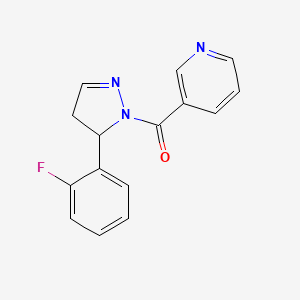
1-(3-Pyridylcarbonyl)-5-(2-fluorophenyl)-2-pyrazoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Pyridylcarbonyl)-5-(2-fluorophenyl)-2-pyrazoline is a heterocyclic compound that has garnered interest in various fields of scientific research
Métodos De Preparación
The synthesis of 1-(3-Pyridylcarbonyl)-5-(2-fluorophenyl)-2-pyrazoline typically involves the reaction of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds. The reaction conditions often include the use of solvents like ethanol or methanol and may require catalysts such as acetic acid to facilitate the cyclization process. Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.
Análisis De Reacciones Químicas
1-(3-Pyridylcarbonyl)-5-(2-fluorophenyl)-2-pyrazoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can lead to the formation of dihydropyrazoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(3-Pyridylcarbonyl)-5-(2-fluorophenyl)-2-pyrazoline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound has potential as a bioactive molecule, with studies exploring its antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 1-(3-Pyridylcarbonyl)-5-(2-fluorophenyl)-2-pyrazoline involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
1-(3-Pyridylcarbonyl)-5-(2-fluorophenyl)-2-pyrazoline can be compared with other similar compounds, such as:
1-(3-Pyridylcarbonyl)-5-phenyl-2-pyrazoline: Lacks the fluorine substitution, which may affect its reactivity and biological activity.
1-(3-Pyridylcarbonyl)-5-(4-fluorophenyl)-2-pyrazoline: The position of the fluorine atom can influence the compound’s properties.
1-(3-Pyridylcarbonyl)-5-(2-chlorophenyl)-2-pyrazoline: The presence of chlorine instead of fluorine can lead to different chemical and biological behaviors.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
121306-66-9 |
|---|---|
Fórmula molecular |
C15H12FN3O |
Peso molecular |
269.27 g/mol |
Nombre IUPAC |
[3-(2-fluorophenyl)-3,4-dihydropyrazol-2-yl]-pyridin-3-ylmethanone |
InChI |
InChI=1S/C15H12FN3O/c16-13-6-2-1-5-12(13)14-7-9-18-19(14)15(20)11-4-3-8-17-10-11/h1-6,8-10,14H,7H2 |
Clave InChI |
JUHBOWCMUNNYQE-UHFFFAOYSA-N |
SMILES canónico |
C1C=NN(C1C2=CC=CC=C2F)C(=O)C3=CN=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


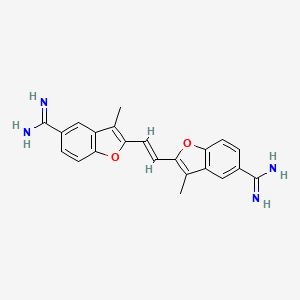
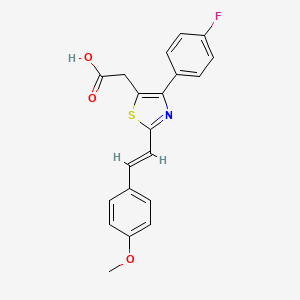
![8-(3-chlorophenyl)-5,11-dioxa-2-azatricyclo[7.3.0.03,7]dodeca-1,3(7),8-triene-6,10-dione](/img/structure/B12720910.png)
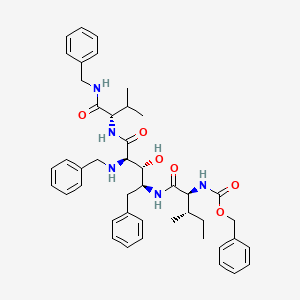


![N-(4-hydroxyphenyl)-2-[2-(4-methylbenzoyl)hydrazinyl]-2-oxoacetamide](/img/structure/B12720943.png)
